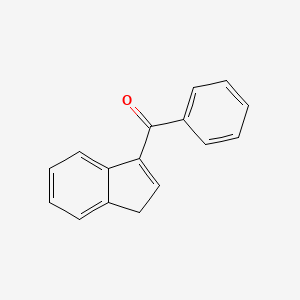stannane CAS No. 61743-07-5](/img/structure/B14568175.png)
[(4-Ethoxy-2,3,5,6-tetrafluorobenzoyl)oxy](triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-2,3,5,6-tetrafluorobenzoyl)oxystannane is a chemical compound known for its unique structure and properties It is composed of a stannane core bonded to a tetrafluorobenzoyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2,3,5,6-tetrafluorobenzoyl)oxystannane typically involves the reaction of triphenylstannane with 4-ethoxy-2,3,5,6-tetrafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for (4-Ethoxy-2,3,5,6-tetrafluorobenzoyl)oxystannane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2,3,5,6-tetrafluorobenzoyl)oxystannane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the stannane group.
Oxidation and Reduction Reactions: The stannane core can be oxidized or reduced under appropriate conditions, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the stannane core.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the stannane group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted stannanes, while oxidation and reduction can lead to different oxidation states of the tin atom.
Scientific Research Applications
(4-Ethoxy-2,3,5,6-tetrafluorobenzoyl)oxystannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: Organotin compounds, including (4-Ethoxy-2,3,5,6-tetrafluorobenzoyl)oxystannane, are studied for their potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which (4-Ethoxy-2,3,5,6-tetrafluorobenzoyl)oxystannane exerts its effects involves interactions with molecular targets such as enzymes or cellular receptors. The stannane core can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the tetrafluorobenzoyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Triphenylstannane: A simpler organotin compound with similar reactivity but lacking the tetrafluorobenzoyl and ethoxy groups.
Tetrafluorobenzoyl Chloride: A precursor in the synthesis of (4-Ethoxy-2,3,5,6-tetrafluorobenzoyl)oxystannane, used in various organic reactions.
Ethoxybenzoyl Compounds: Compounds with similar functional groups but different core structures.
Uniqueness
(4-Ethoxy-2,3,5,6-tetrafluorobenzoyl)oxystannane is unique due to the combination of its stannane core with the tetrafluorobenzoyl and ethoxy groups. This unique structure imparts specific chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other organotin compounds .
Properties
CAS No. |
61743-07-5 |
|---|---|
Molecular Formula |
C27H20F4O3Sn |
Molecular Weight |
587.1 g/mol |
IUPAC Name |
triphenylstannyl 4-ethoxy-2,3,5,6-tetrafluorobenzoate |
InChI |
InChI=1S/C9H6F4O3.3C6H5.Sn/c1-2-16-8-6(12)4(10)3(9(14)15)5(11)7(8)13;3*1-2-4-6-5-3-1;/h2H2,1H3,(H,14,15);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
MIWMHCUCHXWXON-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



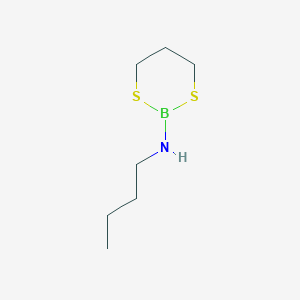

![Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl-](/img/structure/B14568122.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14568128.png)
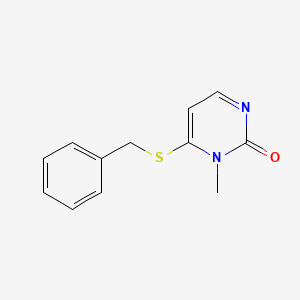
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide]](/img/structure/B14568136.png)
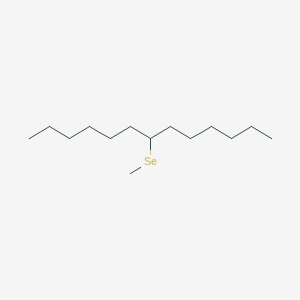

![2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one](/img/structure/B14568165.png)
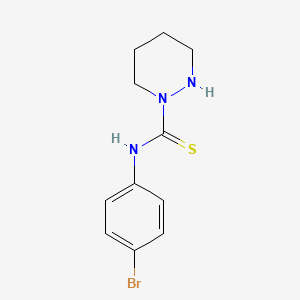
![1,1'-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14568174.png)
